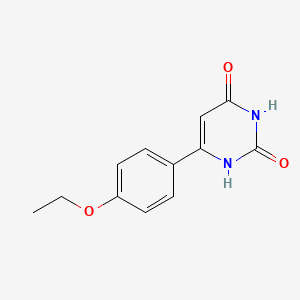

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

説明

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for 6-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is derived from its pyrimidine core structure and substituents. The parent compound, pyrimidine-2,4(1H,3H)-dione, features two keto groups at positions 2 and 4 and a hydrogenated pyrimidine ring. The ethoxyphenyl substituent is located at position 6, as confirmed by systematic numbering starting from the nitrogen atom in the pyrimidine ring. The complete IUPAC designation is 6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione , which aligns with the structural depiction in PubChem and ChemSpider entries.

Structural validation is supported by spectroscopic and computational data. The molecular formula C₁₂H₁₂N₂O₃ corresponds to a molecular weight of 232.23 g/mol (computed via PubChem’s algorithmic tools). The 2D structure features a pyrimidine ring with:

- A 4-ethoxyphenyl group at position 6.

- Two carbonyl groups at positions 2 and 4.

- One hydrogen atom at position 1, as indicated by the "1H" descriptor.

3D conformational models further validate the planar geometry of the pyrimidine ring and the spatial orientation of the ethoxyphenyl substituent.

CAS Registry Number and Molecular Formula Verification

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1368650-74-1 , a unique identifier assigned to its specific structural configuration. This CAS number is consistent across major chemical databases, including PubChem, ChemSpider, and the Distributed Structure-Searchable Toxicity (DSSTox) database.

The molecular formula C₁₂H₁₂N₂O₃ is confirmed through multiple sources, as shown in Table 1.

Table 1: Molecular Formula Verification Across Databases

| Database | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| PubChem | C₁₂H₁₂N₂O₃ | 232.23 | |

| DSSTox | C₁₂H₁₂N₂O₃ | 232.23 | |

| ChemSpider | C₁₂H₁₂N₂O₃ | 232.24 |

Discrepancies in molecular weight (e.g., 232.23 vs. 232.24) arise from rounding differences in computational methods but do not affect structural identification.

Synonymous Designations in Chemical Databases

This compound is cataloged under diverse synonyms depending on the database, as illustrated in Table 2. These variations reflect differences in nomenclature conventions or prioritization of substituent descriptors.

Table 2: Synonymous Designations

Notably, the DSSTox entry simplifies the name by omitting the "1H,3H" descriptor, while ChemSpider includes an alternative annotation emphasizing the amino and methyl groups. These discrepancies highlight the importance of cross-referencing CAS numbers for unambiguous identification.

特性

IUPAC Name |

6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHVOOYMNIMUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734929 | |

| Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368650-74-1 | |

| Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties. They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Mode of Action

It is suggested that pyrimidine derivatives interact with their targets, leading to the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway. A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.

Biochemical Pathways

It is suggested that pyrimidine derivatives can inhibit the nf-kb inflammatory pathway. This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

生物活性

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.26 g/mol. The presence of an ethoxy group at the para position of the phenyl ring enhances its solubility and potentially its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It has been shown to target various molecular pathways:

- Enzyme Inhibition : The compound acts by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential cellular processes such as DNA replication and protein synthesis.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis through mechanisms involving the modulation of Bcl-2 family proteins.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. In vitro assays have shown that this compound can significantly reduce cell viability in human cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| HCT116 | 12.3 | Cell cycle arrest |

| A549 | 15.7 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 16 |

Case Studies

A notable study highlighted the synthesis and evaluation of a series of pyrimidine derivatives including this compound for their antiproliferative effects against a panel of NCI cancer cell lines. The results indicated that compounds with similar structures exhibited promising cytotoxicity and could serve as lead compounds for further development.

類似化合物との比較

Key Observations :

- Substituent Effects: Arylthio groups (e.g., 4-fluorophenylthio in ) enhance antiviral activity but reduce yields (69–81%) compared to alkyl-substituted derivatives (e.g., 42% yield for 6-amino-1,3-diethylpyrimidine-2,4-dione in ).

- Electronic Modifiers: Nitro groups (e.g., in ) increase electrophilicity, improving enzyme inhibition (Ki = 3.7 µM for lumazine synthase).

Antiviral Activity

Enzyme Inhibition

- Lumazine Synthase : (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione (26) demonstrates potent inhibition (Ki = 3.7 µM) by mimicking the substrate’s planar structure . The target compound’s ethoxyphenyl group could adopt a similar binding mode via π-π interactions with aromatic residues.

- PPO Inhibition: Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., 2o in ) inhibit protoporphyrinogen oxidase (PPO) through hydrogen bonding with Arg98 and π-π stacking with FAD600. Non-fused pyrimidine-diones like the target compound may lack this fused-ring rigidity, reducing PPO affinity but allowing flexibility for other targets .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

| Compound Type | Substituent | Melting Point Range (°C) | Solubility Inference |

|---|---|---|---|

| Arylthio derivatives (12d–12j) | Electron-withdrawing (e.g., CF₃) | 130–212 | Low aqueous solubility |

| Alkylamino derivatives (18c) | Cyclopropyl, ethyl | 186–187 | Moderate solubility in DMSO |

| Target compound | 4-Ethoxyphenyl | — | Likely soluble in organic solvents |

準備方法

Methodology:

- Starting from amino pyrimidine derivatives with appropriate substituents, cyclization is achieved using reagents like carbonyldiimidazole (CDI), phosphorus oxychloride (POCl₃), or thionating agents.

- For example, cyclization with CDI in refluxing acetonitrile efficiently produces the pyrimidinedione ring system.

- The reaction often involves heating for 3–15 hours, depending on the substrate and conditions.

Research Findings:

- A typical synthesis involves reacting 6-amino-1,3-diethylpyrimidine-2,4(1H,2H)-dione with formaldehyde and diamines (e.g., p-phenylenediamine) to generate substituted pyrimidines with various functional groups, including ethoxyphenyl groups.

- The process yields compounds with high purity after recrystallization, with yields often exceeding 70%.

Cyclization of Ortho Amino Pyridinic Acid Derivatives

Another notable approach involves cyclization of ortho amino pyridinic acid derivatives, which are cyclized with reagents such as SOCl₂, POCl₃, or carbonyldiimidazole.

Methodology:

- The key intermediate is often an amino pyridinic acid derivative, which undergoes cyclization under reflux conditions.

- Cyclization agents like SOCl₂ or POCl₃ facilitate ring closure, forming the pyrimidinedione core.

- Catalysis with bases such as triethylamine or pyridine enhances the reaction efficiency.

Research Findings:

- A study demonstrated cyclization of amino pyridinic acid derivatives with CDI in acetonitrile, producing pyrimidine-2,4-diones with various substitutions.

- The reaction conditions typically involve refluxing for 3–15 hours, with purification via recrystallization.

Multi-step Synthesis from Uracil Derivatives

Some procedures utilize uracil derivatives as starting materials, which are modified through substitution and cyclization steps to obtain the target compound.

Methodology:

- Uracil derivatives are first functionalized with ethoxyphenyl groups via nucleophilic substitution.

- Subsequent cyclization using reagents like formaldehyde or aldehydes, under acidic or basic conditions, yields the desired pyrimidine-dione compounds.

Research Findings:

- Synthesis of pyrimido[4,5-d]pyrimidones with various substituents has been achieved through these routes, with yields around 25–40% after purification.

Reactions Using Phthalimide Derivatives

An alternative route involves cyclization of phthalimide derivatives with amino acids or related compounds, leading to pyrimidine-2,4-diones.

Methodology:

- The process involves reacting 3-aminophthalic acid or its salts with amino compounds like glutaramide derivatives.

- Cyclization is promoted by carbonyldiimidazole or similar reagents, often under reflux conditions.

Research Findings:

- A process described in a patent involves cyclization of 3-aminophthalic acid with 3-aminoglutarimide using CDI, resulting in pyrimidine-2,4-dione derivatives with yields around 70%.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|---|

| Cyclization of amino pyrimidines | Amino pyrimidine derivatives | CDI, POCl₃, SOCl₂ | Reflux 3–15 h | 70–81% | High yield, versatile substitutions |

| Cyclization of amino pyridinic acids | Amino pyridinic acids | CDI, SOCl₂, POCl₃ | Reflux 3–15 h | 60–75% | Suitable for diverse substitutions |

| Uracil derivatives | Functionalized uracils | Formaldehyde, aldehydes | Reflux or room temp | 25–40% | Multi-step, moderate yields |

| Phthalimide derivatives | 3-Aminophthalic acid | CDI, acids | Reflux 13–15 h | 70% | Used for complex derivatives |

Q & A

Basic: What are the standard synthetic protocols for 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:

The synthesis typically involves alkylation and cyclization steps. For example, alkylation of a pyrimidine-dione precursor (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with ethyl iodide in a polar aprotic solvent like DMF, catalyzed by potassium carbonate. Reaction conditions (40–78% yields) require precise temperature control (e.g., reflux) and stoichiometric ratios. Post-synthesis, purification via recrystallization or column chromatography is critical. Characterization relies on ¹H/¹³C NMR and LCMS to confirm substituent positions and purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key variables include solvent choice, temperature, and catalyst loading. For instance:

- Solvent: DMF enhances nucleophilicity in alkylation steps, while acetonitrile may improve cyclization efficiency .

- Temperature: Reflux conditions (e.g., 80–100°C) are often necessary for cyclization but must avoid decomposition.

- Catalyst: Potassium carbonate promotes alkylation, but excess amounts may lead to side reactions. Systematic optimization using Design of Experiments (DoE) can balance these factors. Reported yields range from 40% to 78%, with lower yields attributed to competing byproducts .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming substituent positions. For example, ethoxyphenyl protons resonate at δ 1.19–1.24 ppm (triplet for CH₃) and δ 3.93–4.91 ppm (quartet for OCH₂) .

- LCMS/HPLC: Ensures molecular weight consistency (e.g., [M+H]⁺ = 196.2 for simpler analogs) and purity (>95% by HPLC) .

- X-ray crystallography: Resolves dihedral angles and hydrogen-bonding networks, as seen in related pyrimidine-dione hydrates .

Advanced: How to resolve discrepancies in NMR data across synthesis batches?

Methodological Answer:

Contradictions often arise from:

- Solvent impurities: Use deuterated solvents (e.g., CDCl₃) and confirm solvent peaks.

- Tautomerism: Pyrimidine-diones exhibit keto-enol tautomerism, altering peak splitting. Control pH during analysis.

- Crystallization artifacts: Recrystallize from water or ethanol to standardize hydrogen-bonding patterns, as shown in hydrate structures . Cross-validate with LCMS to rule out isomeric byproducts .

Basic: What biological targets are associated with pyrimidine-dione derivatives?

Methodological Answer:

These compounds often target kinases (e.g., eEF-2K) and enzymes involved in DNA synthesis. The ethoxyphenyl group enhances hydrophobic interactions with enzyme pockets. In vitro assays (e.g., kinase inhibition) are used to screen activity, with IC₅₀ values reported in micromolar ranges for related analogs .

Advanced: How to design analogs for enhanced bioactivity?

Methodological Answer:

- Substituent Modifications: Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to alter electronic properties. For example, 6-(trifluoromethyl) analogs show improved herbicidal activity .

- Heterocycle Fusion: Thieno[3,2-d]pyrimidine-dione derivatives exhibit higher binding affinity due to planar aromatic systems .

- In Silico Screening: Use molecular docking to predict interactions with targets like eEF-2K, followed by SAR validation via SPR or ITC .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization: Water or ethanol removes polar impurities, as demonstrated for pyrimidine-dione hydrates .

- Column Chromatography: Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) separates non-polar byproducts. Monitor fractions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: What role does the ethoxyphenyl group play in biological activity?

Methodological Answer:

- Hydrophobic Interactions: The ethoxy group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .

- Electron-Donating Effects: Stabilizes charge-transfer interactions in DNA intercalation, observed in thymidine analog studies .

- Metabolic Stability: Ethoxy substituents resist oxidative metabolism compared to methoxy groups, improving pharmacokinetics in vivo .

Advanced: How to address low reproducibility in biological assays?

Methodological Answer:

- Purity Verification: Use HPLC (≥95% purity) to eliminate false positives from impurities.

- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions.

- Control Experiments: Include reference inhibitors (e.g., ATP for kinases) to validate assay conditions. Discrepancies may arise from protein batch variability or solvent residues .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Synthesize in a fume hood due to volatile reagents (e.g., ethyl iodide).

- Waste Disposal: Neutralize acidic/byproduct streams before disposal. Toxicity data for analogs suggest moderate ecotoxicity; follow institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。